N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide
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Overview
Description
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide is a member of tetralins.
Scientific Research Applications
Carbonic Anhydrase Inhibition
N-[5-(4,5-Dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide has been studied for its inhibitory effects on human carbonic anhydrase isozymes. In particular, sulfonamides derived from indanes and tetralines, including this compound, have shown potential in inhibiting these enzymes (Akbaba et al., 2014).
Imidazoline α-Adrenoceptor Agonists
This compound has been researched for its role as an imidazoline α-adrenoceptor agonist, particularly in human vas deferens. Its agonist activity and the effects of various antagonists on its function have been a subject of interest (Amobi et al., 2003).
Synthesis for Chronic Renal Disease Agents
Research has also been conducted on the synthesis of derivatives of this compound, with a focus on applications in treating chronic renal diseases. These studies involve exploring efficient synthesis methods for large-scale production (Ikemoto et al., 2000).
Alpha-1A Adrenergic Receptor Agonist for Cardiomyopathy
Studies have revealed the potential of this compound as an alpha-1A adrenergic receptor agonist in preventing acute doxorubicin cardiomyopathy in male mice. This suggests its potential in heart failure therapies (Montgomery et al., 2017).
Structure-Activity Studies
Structure-activity relationships of this compound, particularly as an alpha(1A)-adrenoceptor selective agonist, have been a subject of study. These investigations aim to understand how structural changes affect binding and functional activity in various tissues (Altenbach et al., 2004).
properties
CAS RN |
750531-54-5 |
---|---|
Product Name |
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide |
Molecular Formula |
C14H19N3O3S |
Molecular Weight |
309.39 g/mol |
IUPAC Name |
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide |
InChI |
InChI=1S/C14H19N3O3S/c1-21(19,20)17-13-10-3-2-4-11(14-15-7-8-16-14)9(10)5-6-12(13)18/h5-6,11,17-18H,2-4,7-8H2,1H3,(H,15,16) |
InChI Key |
OQFCXJDXHCDLHX-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)NC1=C(C=CC2=C1CCCC2C3=NCCN3)O |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC2=C1CCCC2C3=NCCN3)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
A 61603 A-61603 N-(5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl)methanesulfonamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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